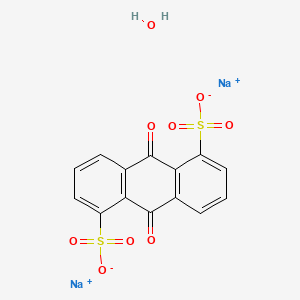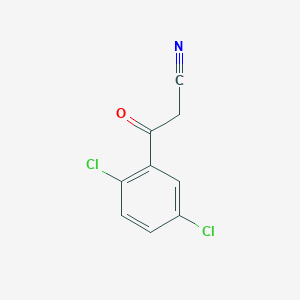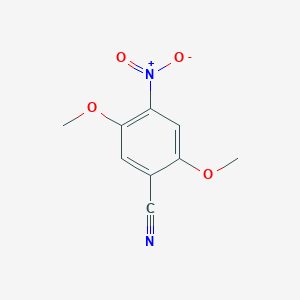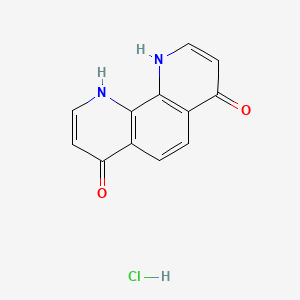
Anthraquinone-1,5-disulfonic acid disodium salt hydrate
Vue d'ensemble
Description
Anthraquinone-1,5-disulfonic acid disodium salt hydrate is a chemical compound with the molecular formula
C14H6Na2O8S2⋅xH2O
and a molecular weight of 412.30 g/mol (anhydrous basis). It is a derivative of anthraquinone, featuring two sulfonic acid groups at the 1 and 5 positions, which are neutralized by sodium ions. This compound is typically found as a hydrate, meaning it includes water molecules in its crystalline structure. It is known for its applications in various scientific fields due to its unique chemical properties.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthraquinone-1,5-disulfonic acid disodium salt hydrate typically involves the sulfonation of anthraquinone. The process can be summarized as follows:
Sulfonation Reaction: Anthraquinone is treated with fuming sulfuric acid (oleum) at elevated temperatures. This introduces sulfonic acid groups into the anthraquinone structure.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.
Hydration: The compound is crystallized from an aqueous solution, incorporating water molecules into its structure to form the hydrate.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Sulfonation: Using industrial reactors, anthraquinone is sulfonated with oleum.
Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide, and the resulting solution is subjected to controlled crystallization to obtain the hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Anthraquinone-1,5-disulfonic acid disodium salt hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Produces various oxidized quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in substituted anthraquinone derivatives with different functional groups.
Applications De Recherche Scientifique
Anthraquinone-1,5-disulfonic acid disodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments. It serves as an intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anthraquinone-1,5-disulfonic acid disodium salt hydrate depends on its application:
In Biological Systems: It can interact with cellular components, potentially inhibiting enzymes or interfering with cellular processes.
In Chemical Reactions: Acts as a reactant or intermediate, participating in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthraquinone-2-sulfonic acid sodium salt monohydrate
- Anthraquinone-1,8-disulfonic acid disodium salt
- Anthraquinone-2,6-disulfonic acid disodium salt
Uniqueness
Anthraquinone-1,5-disulfonic acid disodium salt hydrate is unique due to the specific positioning of its sulfonic acid groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can result in different properties and applications compared to other sulfonated anthraquinone derivatives.
Propriétés
IUPAC Name |
disodium;9,10-dioxoanthracene-1,5-disulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na.H2O/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;;/h1-6H,(H,17,18,19)(H,20,21,22);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIDOXEITXQEU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585075 | |
| Record name | Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206659-04-3 | |
| Record name | Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















